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Compound of Interest

Compound Name: Malealdehyde

Cat. No.: B1233635 Get Quote

An In-depth Technical Guide to Malealdehyde
For Researchers, Scientists, and Drug Development Professionals

Abstract
Malealdehyde, also known as (Z)-2-butenedial or maleylaldehyde, is a highly reactive α,β-

unsaturated dialdehyde. Its significance stems primarily from its role as the key toxic metabolite

of furan, a common food contaminant and industrial chemical. The bioactivation of furan to

malealdehyde via cytochrome P450-mediated oxidation is a critical step in initiating cellular

damage. This document provides a comprehensive overview of the chemical properties,

synthesis, and biological reactivity of malealdehyde, intended to serve as a technical resource

for professionals in research and drug development.

Chemical and Physical Properties
Malealdehyde is the cis-isomer of 2-butenedial. Its high reactivity is conferred by the presence

of two aldehyde functional groups in conjugation with a carbon-carbon double bond, making it a

potent electrophile.
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Property Value Reference

CAS Number 2363-83-9 [1]

Systematic Name (Z)-But-2-enedial

Common Synonyms
Maleic dialdehyde,

Maleylaldehyde

Molecular Formula C₄H₄O₂ [1]

Molecular Weight 84.07 g/mol [1]

Physical Constants
Experimentally determined physical properties for pure malealdehyde are scarce in the

literature, likely due to its high reactivity and instability. The data presented below are predicted

values.

Property Predicted Value

Boiling Point 189.5 ± 23.0 °C

Density 1.015 ± 0.06 g/cm³

Solubility

Expected to be soluble in water and polar

organic solvents due to its polar carbonyl

groups.

Spectroscopic Characterization
Specific spectral data for isolated malealdehyde is not widely published. The following

characteristics are based on the known spectroscopic properties of α,β-unsaturated aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nucleus
Chemical Shift (δ) Range
(ppm)

Notes

¹H 9.0 - 10.0

Aldehydic Protons (-CHO):

Highly deshielded due to the

electronegativity of the

carbonyl oxygen and magnetic

anisotropy. Expected to be a

singlet or a narrow triplet

depending on coupling to the

vinyl protons.

¹H 6.0 - 7.5

Vinylic Protons (-CH=CH-):

Located downfield due to the

double bond. The cis-

configuration would result in a

specific coupling constant (J-

value).

¹³C 190 - 205

Carbonyl Carbons (C=O):

Characteristic downfield shift

for aldehyde carbons.

¹³C 130 - 150

Vinylic Carbons (-CH=CH-):

Typical range for sp²

hybridized carbons in a double

bond.

Infrared (IR) Spectroscopy
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Notes

~1705
C=O Stretch

(Conjugated)
Strong

The carbonyl stretch

is shifted to a lower

frequency (from the

typical ~1730 cm⁻¹)

due to conjugation

with the C=C double

bond, which weakens

the C=O bond.

2800-2860
C-H Stretch

(Aldehydic)
Medium

One of two

characteristic

stretches for the

hydrogen attached to

the carbonyl carbon.

2700-2760
C-H Stretch

(Aldehydic)
Medium

The second

characteristic

aldehydic C-H stretch,

often appearing as a

distinct shoulder. The

presence of both

peaks is a strong

indicator of an

aldehyde.

~1640
C=C Stretch

(Conjugated)
Medium

The stretch of the

carbon-carbon double

bond.

Experimental Protocols
Synthesis via Furan Oxidation
Malealdehyde is most notably produced in vivo and can be synthesized in vitro through the

oxidation of furan. This reaction mimics the metabolic activation pathway.
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Principle: Furan is oxidized across the diene system to form a highly unstable endoperoxide,

which then rearranges to form malealdehyde. In biological systems, this is catalyzed by

cytochrome P450 enzymes.[2][3] Chemically, this can be achieved using various oxidizing

agents.

Methodology: Oxidation of Furan Derivatives This is a representative protocol for the oxidation

of a furan derivative to a dicarboxylic acid, which proceeds through a dialdehyde intermediate.

Direct isolation of malealdehyde requires careful control to prevent over-oxidation.

Catalyst Preparation: Prepare a titanium silicate molecular sieve (TS-1) catalyst.[4]

Reaction Setup: In a sealed reaction vessel, combine the furan substrate (e.g., furfural, as a

proxy) with a solvent such as acetic acid.[4]

Addition of Reagents: Add the TS-1 catalyst to the mixture. Slowly add hydrogen peroxide

(35% aq.) as the oxidizing agent. A typical molar ratio of H₂O₂ to the furan substrate might be

around 6:1.[4]

Reaction Conditions: Heat the stirred mixture to a controlled temperature (e.g., 60 °C) for a

set duration (e.g., 4 hours).[4]

Workup and Isolation:

Cool the reaction mixture to room temperature.

Filter the mixture to remove the solid catalyst.

For isolation of the dialdehyde: Instead of proceeding to the acid, the reaction would need

to be quenched early. The product could be extracted into an organic solvent. Due to its

reactivity, it is often trapped in situ with a derivatizing agent rather than isolated in pure

form.[3]

Purification via Bisulfite Adduct Formation
Aldehydes can be selectively removed and purified from reaction mixtures by forming a

reversible, water-soluble adduct with sodium bisulfite.[5][6]
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Principle: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the

aldehyde, forming a charged tetrahedral intermediate which is protonated to yield the solid,

water-soluble bisulfite addition product. This can be separated from unreacted organic

materials. The reaction is reversible upon treatment with acid or base.

Methodology:

Adduct Formation: Dissolve the crude product mixture containing malealdehyde in a water-

miscible solvent like methanol. Add a saturated aqueous solution of sodium bisulfite

(NaHSO₃) and stir vigorously for 30-60 minutes.[6]

Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water to the

mixture in a separatory funnel. Shake vigorously. The charged bisulfite-aldehyde adduct will

partition into the aqueous layer, while other organic impurities remain in the organic layer.[6]

Separation: Separate the aqueous and organic layers. The organic layer containing

impurities is discarded.

Reversal and Recovery: To recover the aldehyde, the aqueous layer is treated with a base

(e.g., aqueous Na₂CO₃) or an acid (e.g., HCl) to reverse the reaction. This regenerates the

aldehyde.

Final Extraction: The regenerated aldehyde is then extracted from the aqueous solution

using an organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are

combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed

under reduced pressure to yield the purified aldehyde.

Biological Activity and Signaling
Metabolic Activation of Furan
The primary toxicological relevance of malealdehyde is its formation from furan, a compound

found in heated foods and cigarette smoke. This bioactivation occurs predominantly in the liver.
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Click to download full resolution via product page

Caption: Metabolic activation pathway of furan to the toxic metabolite malealdehyde.

Mechanism of Covalent Adduct Formation
Malealdehyde is a "soft" electrophile, meaning it preferentially reacts with "soft" nucleophiles,

most notably the thiol group of cysteine residues in proteins. It can also react with harder

nucleophiles like the primary amine of lysine.[1]

Malealdehyde Biological Nucleophiles

Reaction Mechanisms
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Caption: Reaction pathways of malealdehyde with protein nucleophiles.

This covalent modification of critical cellular proteins, particularly mitochondrial proteins

involved in energy production and redox homeostasis, is a primary mechanism leading to

cytotoxicity and is believed to be a key factor in furan-induced carcinogenicity.[7] The formation

of these adducts can be used to develop biomarkers for assessing human exposure and health

risks associated with furan.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-
links - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes
by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple
Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction
Protocol - PMC [pmc.ncbi.nlm.nih.gov]

7. Identification and pathway mapping of furan target proteins reveal mitochondrial energy
production and redox regulation as critical targets of furan toxicity - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Malealdehyde CAS number and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1233635#malealdehyde-cas-number-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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